Betahistine hydrochloride

Description

Properties

IUPAC Name |

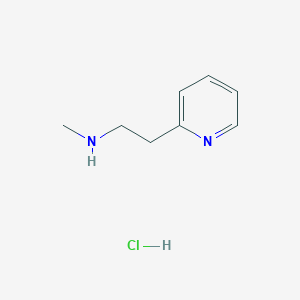

N-methyl-2-pyridin-2-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-9-7-5-8-4-2-3-6-10-8;/h2-4,6,9H,5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIWYFURBFSHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165582 | |

| Record name | Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139951 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5579-84-0, 15430-48-5 | |

| Record name | Betahistine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015430485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betahistine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Betahistine Hydrochloride's Core Mechanism of Action on Vestibular Nuclei: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betahistine (B147258) hydrochloride is a widely prescribed medication for the treatment of vestibular disorders, most notably Ménière's disease. Its therapeutic efficacy is primarily attributed to its complex interactions with the histaminergic system within the central nervous system, particularly at the level of the vestibular nuclei. This technical guide provides a comprehensive overview of the core mechanisms of action of betahistine, focusing on its effects on the vestibular nuclei. It synthesizes findings from preclinical and clinical research, presenting quantitative data on receptor binding and neuronal firing, detailing key experimental methodologies, and visualizing the intricate signaling pathways involved. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of novel therapeutics for vestibular disorders.

Introduction

The vestibular system is crucial for maintaining balance, posture, and spatial orientation. Dysfunction within this system can lead to debilitating symptoms such as vertigo, dizziness, and nausea. The vestibular nuclei, located in the brainstem, are central to processing vestibular sensory information and coordinating motor responses. Betahistine hydrochloride's primary therapeutic target is believed to be the neuronal circuitry within these nuclei.

Betahistine is a structural analog of histamine (B1213489) and exhibits a unique pharmacological profile, acting as a weak agonist at the histamine H1 receptor and a potent antagonist/inverse agonist at the histamine H3 receptor.[1][2][3] This dual action modulates the histaminergic system, which plays a significant role in the excitability of vestibular neurons and the process of vestibular compensation following injury.

Pharmacodynamics at the Vestibular Nuclei

Betahistine's mechanism of action on the vestibular nuclei is multifaceted, involving direct effects on postsynaptic receptors and indirect modulation of neurotransmitter release.

Interaction with Histamine Receptors

The vestibular nuclei express all three major subtypes of histamine receptors: H1, H2, and H3.[4] Betahistine's interaction with H1 and H3 receptors is central to its therapeutic effects.

-

Histamine H1 Receptor Agonism: Betahistine acts as a weak partial agonist at H1 receptors.[5][6] Stimulation of H1 receptors on vestibular neurons is generally excitatory.[7] However, the weak agonistic activity of betahistine is thought to be less significant than its H3 receptor antagonism.[7] Some evidence suggests that this H1 agonism may contribute to increased blood flow in the inner ear.[8][9]

-

Histamine H2 Receptor: Betahistine has no significant affinity for H2 receptors.[10] Histamine itself excites vestibular neurons through H2 receptors, a pathway that is not directly modulated by betahistine.[7]

-

Histamine H3 Receptor Antagonism/Inverse Agonism: Betahistine is a potent antagonist and inverse agonist at H3 receptors.[5][11][12] H3 receptors function as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] By blocking these receptors, betahistine disinhibits histaminergic neurons, leading to an increased turnover and release of histamine in the brain, including the vestibular nuclei.[1][4][13] This enhanced histaminergic transmission is believed to be a key mechanism in promoting vestibular compensation.[1] Furthermore, H3 receptors are also present as heteroreceptors on other non-histaminergic nerve terminals, where they can modulate the release of other neurotransmitters.[4]

Effects on Neuronal Firing and Vestibular Compensation

The net effect of betahistine's actions on histamine receptors is a modulation of neuronal activity within the vestibular nuclei.

-

Inhibition of Vestibular Neuron Firing: Studies have shown that betahistine can have a dose-dependent inhibitory effect on the firing of neurons in the medial and lateral vestibular nuclei.[14][15] This effect may contribute to the symptomatic relief of vertigo by reducing the resting activity of vestibular neurons.[16][17]

-

Promotion of Vestibular Compensation: A critical aspect of betahistine's therapeutic benefit is its ability to facilitate vestibular compensation.[8][9][18][19] This is the natural process by which the brain adapts to a loss of vestibular input from one side. By increasing histamine levels in the vestibular nuclei through H3 receptor antagonism, betahistine is thought to enhance neuronal plasticity and rebalance (B12800153) the activity between the vestibular nuclei on the intact and lesioned sides.[1][4]

Quantitative Data

The following tables summarize the available quantitative data on the binding affinities and functional activities of betahistine and its metabolites at histamine receptors.

| Compound | Receptor | Species | Assay Type | Ki (μM) | Reference |

| Betahistine | H1 | Guinea Pig | [3H]Mepyramine Binding | 31 | [6] |

| Betahistine | H3 | Rat | [3H]Histamine Release | 6.9 | [6] |

| Betahistine | H1 | Rodent Brain | Competition Binding | ~10 | [20] |

| Betahistine | H3 | Rodent Brain | Competition Binding | microM | [20] |

| Aminoethylpyridine (AEP) | H3 | Rodent Brain | Competition Binding | microM | [20] |

Table 1: Binding Affinities (Ki) of Betahistine and its Metabolite at Histamine Receptors.

| Compound | Receptor | Assay Type | EC50 (μM) | Maximal Effect (% of Histamine) | Reference |

| Betahistine | H1 | [3H]Glycogen Hydrolysis | 9.0 | 57% | [6] |

| Betahistine | H1 | cAMP Accumulation | 32.4 | 22% | [6] |

| Betahistine | H3 | tele-methylhistamine Increase (i.p.) | 0.4 mg/kg | Partial Inverse Agonist | [12] |

| Betahistine | H3 | tele-methylhistamine Increase (oral) | 2.0 mg/kg | Partial Inverse Agonist | [12] |

Table 2: Functional Activity (EC50) of Betahistine at Histamine Receptors.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to elucidate the mechanism of action of betahistine.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of betahistine and its metabolites for histamine H1 and H3 receptors.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., guinea pig cerebellum for H1, rat cerebral cortex for H3) is homogenized in a buffered solution. The homogenate is then centrifuged to isolate the crude synaptosomal membrane fraction containing the receptors.[6][20]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]mepyramine for H1, [125I]iodoproxyfan for H3) and varying concentrations of the unlabeled test compound (betahistine or its metabolites).[6][20]

-

Separation and Scintillation Counting: The incubation mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filters is then measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Electrophysiology

Objective: To investigate the direct effects of betahistine on the firing rate of individual vestibular nucleus neurons.

Methodology:

-

Brain Slice Preparation: The brainstem is rapidly removed from an animal model (e.g., rat) and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices containing the vestibular nuclei are prepared using a vibratome.[7]

-

Recording: The brain slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or extracellular single-unit recordings are performed on visually identified neurons within the medial or lateral vestibular nuclei.[7]

-

Drug Application: Betahistine and other pharmacological agents are applied to the bath or locally via a perfusion pipette at known concentrations.

-

Data Acquisition and Analysis: Changes in neuronal firing rate, membrane potential, and synaptic currents are recorded and analyzed before, during, and after drug application to determine the drug's effect.[7]

In Vivo Microdialysis

Objective: To measure the extracellular levels of histamine and other neurotransmitters in the vestibular nuclei following systemic administration of betahistine.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the vestibular nucleus of an anesthetized animal.

-

Perfusion and Sampling: The probe is continuously perfused with a physiological solution (perfusate). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the perfusate. The outgoing fluid (dialysate) is collected at regular intervals.

-

Sample Analysis: The concentration of histamine and its metabolites (e.g., tele-methylhistamine) in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry.[12]

-

Data Analysis: Changes in neurotransmitter levels over time are analyzed to determine the effect of betahistine administration on neurotransmitter release.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described.

Caption: Signaling pathway of betahistine at a histaminergic synapse in the vestibular nuclei.

Caption: Experimental workflow for in vitro receptor binding assays.

Caption: Experimental workflow for in vitro electrophysiology studies.

Conclusion

The mechanism of action of this compound on the vestibular nuclei is a complex interplay of its effects on histamine H1 and H3 receptors. Its primary therapeutic action is believed to stem from its potent antagonism of H3 autoreceptors, which leads to an increase in histamine release within the vestibular nuclei. This enhanced histaminergic neurotransmission is thought to facilitate the process of vestibular compensation, the brain's natural ability to adapt to vestibular deficits. Additionally, betahistine's weak H1 agonism and its direct inhibitory effects on vestibular neuron firing may contribute to symptomatic relief.

This in-depth technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways. A thorough understanding of betahistine's core mechanism of action is essential for the rational design and development of next-generation therapeutics for vestibular disorders. Further research focusing on the downstream signaling cascades activated by betahistine and its precise role in synaptic plasticity within the vestibular nuclei will be crucial in refining our understanding and improving treatment strategies for patients suffering from vestibular dysfunction.

References

- 1. Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Betahistine in vestibular disorders: current concepts and perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. Betahistine - Wikipedia [en.wikipedia.org]

- 6. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of histamine and betahistine on rat medial vestibular nucleus neurones: possible mechanism of action of anti-histaminergic drugs in vertigo and motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Betahistine treatment in managing vertigo and improving vestibular compensation: clarification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Betahistine in the treatment of Ménière’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Betahistine in the treatment of vertiginous syndromes: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. thieme-connect.com [thieme-connect.com]

- 17. researchgate.net [researchgate.net]

- 18. Effectiveness of betahistine (48 mg/day) in patients with vestibular vertigo during routine practice: The VIRTUOSO study | PLOS One [journals.plos.org]

- 19. Betahistine dihydrochloride treatment facilitates vestibular compensation in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Synthesis of Betahistine Hydrochloride

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of Betahistine (B147258) hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure and Properties

Betahistine hydrochloride is the dihydrochloride (B599025) salt of betahistine, a histamine (B1213489) analogue.[1] Its chemical structure is characterized by a pyridine (B92270) ring substituted at the 2-position with a 2-(methylamino)ethyl group.[2][3] This structure shares resemblances with both phenethylamine (B48288) and histamine.[3]

IUPAC Name: N-methyl-2-pyridin-2-ylethanamine;dihydrochloride[1][4]

Chemical Formula: C₈H₁₄Cl₂N₂ (or C₈H₁₂N₂ · 2HCl)[1][5]

Molecular Weight: 209.11 g/mol [1][4]

The key structural features include a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, and a secondary amine in the ethyl side chain. The presence of two basic nitrogen atoms allows for the formation of the stable dihydrochloride salt, which improves its solubility and handling properties.

Physicochemical Properties

This compound is a white to slightly yellow, very hygroscopic crystalline powder.[6][7][8] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 209.11 g/mol | [1][4] |

| Melting Point | 150-154 °C | [2][6] |

| Solubility | Very soluble in water; freely soluble in alcohol/methanol; practically insoluble in isopropyl alcohol. | [6][7][9] |

| pKa | 3.5 and 9.7 | [6][7] |

| Appearance | White to slightly yellow, very hygroscopic powder. | [6][7] |

Synthesis of this compound

Several synthetic routes for this compound have been developed. The most common methods start from pyridine derivatives such as 2-methylpyridine (B31789) or 2-vinylpyridine (B74390). Below are detailed descriptions of key synthetic pathways.

Synthesis Route 1: From 2-Methylpyridine

This is a multi-step synthesis that involves the formation of 2-vinylpyridine as a key intermediate.[10][11]

-

Step 1: Hydroxyethylation. 2-Methylpyridine is reacted with formaldehyde (B43269) (or paraformaldehyde) to yield 2-(2-pyridyl)ethanol.[11]

-

Step 2: Dehydration. The resulting alcohol is dehydrated to form 2-vinylpyridine.[10][11] This step can be achieved using reagents like acetic anhydride.[11]

-

Step 3: Aza-Michael Addition. 2-vinylpyridine undergoes an aza-Michael addition reaction with methylamine (B109427) to form the betahistine free base.[11][12]

-

Step 4: Salt Formation. The betahistine base is dissolved in a suitable solvent (e.g., absolute ethanol) and treated with dry hydrogen chloride gas or a solution of HCl in an appropriate solvent to precipitate this compound.[11][13]

Synthesis Route 2: From 2-Vinylpyridine (Direct Addition)

A more direct and robust method starts directly from 2-vinylpyridine.[13][14] This pathway is essentially the latter part of Route 1.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask suitable for the reaction scale and equipped with a magnetic stirrer, 2-vinylpyridine is dissolved in a solvent like toluene (B28343) or ethanol (B145695).[12][13]

-

Amine Addition: An aqueous solution of methylamine hydrochloride (1.2-2 equivalents relative to 2-vinylpyridine) is prepared and added to the flask.[13] The reaction proceeds via a nucleophilic aza-Michael addition.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).[13]

-

Purification of Free Base: The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude betahistine free base as an oil.[13]

-

Salt Formation: The crude base is dissolved in a solvent like ethanol and cooled in an ice bath. Concentrated hydrochloric acid is added dropwise, or dry hydrogen chloride gas is bubbled through the solution until the pH reaches approximately 2.[13]

-

Isolation and Drying: The resulting white precipitate of this compound is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.[13]

Synthesis Route 3: From 2-Hydroxyethylpyridine

This method involves the reaction of 2-hydroxyethylpyridine with methylamine in the presence of a transition metal catalyst.[15]

Experimental Protocol:

-

Reaction Setup: A transition metal catalyst (e.g., 5% Pd/C or nano-nickel powder) and an alkaline reagent (e.g., sodium carbonate or sodium formate) are added to a three-necked flask at room temperature under a nitrogen atmosphere.[15]

-

Reagent Addition: 2-hydroxyethylpyridine, methylamine (as hydrochloride salt or aqueous solution), and an organic solvent (e.g., toluene or benzene) are added to the flask.[15]

-

Reaction: The mixture is heated to a temperature between 40-150 °C (e.g., 80-110 °C) and reacted for several hours (e.g., 15-18h) until completion.[15]

-

Work-up and Extraction: The reaction mixture is cooled, and water is added. The catalyst is recovered by suction filtration. The organic phase is separated, and the aqueous phase is extracted three times with ethyl acetate.[15]

-

Purification and Salt Formation: The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation under reduced pressure. The residue is dissolved in ethanol, and dry hydrogen chloride is introduced to precipitate the product.[15]

-

Isolation: The solid product is collected by suction filtration, washed with ethanol, and dried under vacuum.[15]

| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Reference |

| Route 1 | 2-Methylpyridine | Paraformaldehyde, Acetic Anhydride, Methylamine, HCl | Stepwise yields: 26.6% (step 1), 72% (step 2), 62.5% (step 3), 73% (step 4) | [11] |

| Route 2 | 2-Vinylpyridine | Methylamine Hydrochloride, NaOH, HCl | High | [13] |

| Route 3 | 2-Hydroxyethylpyridine | Methylamine, Pd/C or Ni catalyst, Na₂CO₃, HCl | High | [15] |

Experimental Workflow and Logic

The general workflow for the synthesis, purification, and characterization of this compound follows a standard procedure in medicinal chemistry. The process ensures the final product is of high purity and its identity is confirmed.

References

- 1. This compound | C8H14Cl2N2 | CID 68643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Betahistine - Wikipedia [en.wikipedia.org]

- 4. Betahistine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. store.usp.org [store.usp.org]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. db.cbg-meb.nl [db.cbg-meb.nl]

- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 10. CN111875537B - Betahistine synthesis method - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to Betahistine Hydrochloride: A Dual-Action Histaminergic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betahistine (B147258) hydrochloride is a structural analog of histamine (B1213489) with a complex pharmacological profile, acting as a partial agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[1][2] This dual mechanism of action underlies its therapeutic efficacy in vestibular disorders such as Meniere's disease.[3] As an H1 agonist, it is thought to induce vasodilation in the inner ear, reducing endolymphatic pressure.[3] Its more dominant role as an H3 antagonist is crucial; by blocking presynaptic H3 autoreceptors, betahistine enhances the synthesis and release of histamine in the central nervous system, particularly within vestibular nuclei, which is believed to facilitate vestibular compensation.[1][4] This guide provides an in-depth examination of the pharmacodynamics of betahistine, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways.

Betahistine as a Histamine H1 Receptor Agonist

Betahistine demonstrates weak partial agonist activity at the H1 receptor.[1][4] This interaction is less pronounced than its effects on the H3 receptor but contributes to its overall pharmacological profile.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein family.[5][6] Agonist binding, including that of betahistine, initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[6][7] The concurrent elevation of intracellular Ca2+ and DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction and increased vascular permeability.[6][8]

Figure 1. Signaling cascade of the Histamine H1 receptor.

Quantitative Data: H1 Receptor Binding and Functional Potency

The affinity and functional activity of betahistine at the H1 receptor have been quantified in various in vitro models. These studies reveal its character as a partial agonist with micromolar affinity.

| Compound | Parameter | Value | Assay System | Reference |

| Betahistine | Binding Affinity (Ki) | 31 µM | [³H]Mepyramine Binding | Guinea-pig cerebellum membranes |

| Functional Potency (EC50) | 9.0 µM | [³H]glycogen hydrolysis | Slices from mouse cerebral cortex | |

| Functional Potency (EC50) | 32.4 µM | cAMP accumulation | Slices from guinea-pig hippocampus | |

| Efficacy (Emax) | 57% of histamine | [³H]glycogen hydrolysis | Slices from mouse cerebral cortex | |

| Efficacy (Emax) | 22% of histamine | cAMP accumulation | Slices from guinea-pig hippocampus |

Experimental Protocol: H1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound like betahistine for the H1 receptor.[10][11]

Objective: To measure the ability of an unlabeled ligand (betahistine) to displace a specific radiolabeled ligand from the H1 receptor.

Materials:

-

Receptor Source: Membranes prepared from tissues or cells expressing H1 receptors (e.g., guinea-pig cerebellum, HEK293 cells expressing hH1R).[10][12]

-

Radioligand: [³H]mepyramine, a high-affinity H1 receptor antagonist.[10][12]

-

Test Compound: Betahistine hydrochloride.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).[12]

-

Assay Buffer: 50 mM Phosphate Buffer (pH 7.4) or 50 mM Tris-HCl (pH 7.4).[10][12]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.[12]

-

Detection: Liquid scintillation cocktail and a scintillation counter.[11]

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[13][14]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + varying concentrations of betahistine).[13]

-

Incubation: Add the membrane preparation to all wells. Incubate the plate for a defined period (e.g., 60-240 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[12][14]

-

Separation: Terminate the reaction by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.[11]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of betahistine to generate a competition curve.

-

Determine the IC50 value (the concentration of betahistine that displaces 50% of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.[10]

-

Betahistine as a Histamine H3 Receptor Antagonist

The primary therapeutic mechanism of betahistine is attributed to its potent antagonist activity at the histamine H3 receptor.[4] The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, and as a heteroreceptor on other neurons, inhibiting the release of histamine and other neurotransmitters, respectively.[15][16]

H3 Receptor Signaling Pathway

The H3 receptor couples to the inhibitory G-protein, Gi/o.[17] Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[15] By acting as an antagonist (or more accurately, an inverse agonist), betahistine blocks this inhibitory action.[18] This disinhibition results in increased adenylyl cyclase activity, restored cAMP levels, and ultimately enhanced synthesis and release of histamine from presynaptic terminals.[4][17]

Figure 2. Antagonistic action of Betahistine at the H3 receptor.

Quantitative Data: H3 Receptor Binding and Functional Potency

Betahistine's affinity for the H3 receptor is in the micromolar range, and it functions as a potent antagonist/inverse agonist.

| Compound | Parameter | Value | Assay System | Reference |

| Betahistine | Binding Affinity (Ki) | 6.9 µM | [³H]Histamine Release Inhibition | Slices from rat cerebral cortex |

| Inhibitor Constant (IC50) | 1.9 µM | Not specified | Not specified | |

| Functional Activity | Nanomolar Inverse Agonist | cAMP formation | Recombinant H3R isoforms | |

| Functional Activity | Micromolar Agonist | cAMP formation | Recombinant H3R isoforms | |

| Betahistine Metabolite (AEP) | Binding Affinity | Micromolar affinity | H3-binding sites | Rodent brain |

Experimental Protocol: H3 Receptor Functional cAMP Assay

This protocol describes a functional assay to measure the ability of a test compound like betahistine to act as an antagonist or inverse agonist at the H3 receptor by quantifying changes in cAMP levels.[15][19]

Objective: To determine the functional effect of betahistine on agonist-mediated inhibition of cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the histamine H3 receptor (e.g., CHO or HEK293 cells).[19]

-

Adenylyl Cyclase Activator: Forskolin (B1673556).[20]

-

H3 Agonist: A potent H3 receptor agonist (e.g., R-α-methylhistamine).[20]

-

Test Compound: this compound.

-

cAMP Assay Kit: A kit for quantifying cAMP levels (e.g., HTRF, ELISA, or luminescence-based).[21]

-

Assay Plate: 96-well or 384-well cell culture plates.[22]

Procedure:

-

Cell Culture: Plate the H3 receptor-expressing cells in the assay plate and grow overnight to an appropriate confluency.[21]

-

Pre-incubation (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with various concentrations of betahistine for a short period.

-

Stimulation: Add a fixed concentration of the H3 agonist (to inhibit adenylyl cyclase) along with a fixed concentration of forskolin (to stimulate adenylyl cyclase). In wells testing for inverse agonist activity, add only forskolin and betahistine.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP level against the log concentration of betahistine.

-

For antagonist activity, determine the IC50 value, which represents the concentration of betahistine that reverses 50% of the agonist's inhibitory effect.

-

For inverse agonist activity, determine the EC50 value, which represents the concentration of betahistine that produces 50% of its maximal increase in cAMP levels from the basal (forskolin-stimulated) level.

-

Figure 3. General workflows for key in vitro characterization assays.

Conclusion

This compound possesses a unique dual-action mechanism, functioning as both a weak H1 receptor partial agonist and a potent H3 receptor antagonist/inverse agonist. While its H1 agonism may play a role in modulating inner ear microcirculation, its primary therapeutic benefit in vestibular disorders is strongly suggested to derive from its H3 receptor antagonism. This action enhances the activity of histamine neurons, promoting central vestibular compensation. The quantitative data and experimental methodologies presented in this guide provide a framework for researchers and drug development professionals to further investigate and characterize the complex pharmacology of betahistine and related histaminergic compounds.

References

- 1. Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. betahistine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Menaril | 8 mg | Tablet | মিনারিল ৮ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. SMPDB [smpdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PathWhiz [pathbank.org]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. promega.com [promega.com]

- 22. resources.revvity.com [resources.revvity.com]

Pharmacokinetics and Metabolism of Betahistine Hydrochloride in Animal Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of betahistine (B147258) hydrochloride observed in key animal models. The information presented is crucial for understanding the preclinical behavior of this drug and for designing and interpreting non-clinical and clinical studies.

Executive Summary

Betahistine hydrochloride is characterized by rapid and complete absorption following oral administration in animal models.[1][2] A key feature of its disposition is an extensive first-pass metabolism, primarily mediated by monoamine oxidase (MAO), which converts it almost entirely to its main, pharmacologically inactive metabolite, 2-pyridylacetic acid (2-PAA).[2][3][4][5] Consequently, plasma concentrations of the parent betahistine are typically very low or undetectable, making 2-PAA the primary analyte for pharmacokinetic assessments.[1][6] The elimination of 2-PAA is rapid and occurs mainly through urinary excretion.[1][3] Pharmacokinetic parameters are generally linear across the therapeutic dose range.[2][3] Studies in rats, dogs, and cats have been instrumental in elucidating these characteristics.

Pharmacokinetics

Absorption

Following oral administration, betahistine is rapidly and completely absorbed from the gastrointestinal tract in animal models such as the rat.[1][2] The time to reach maximum plasma concentration (Tmax) for the major metabolite, 2-PAA, is approximately one hour after dosing, indicating swift absorption of the parent compound.[1][3] While the presence of food can slow the rate of absorption, resulting in a lower Cmax for 2-PAA, it does not significantly affect the total extent of absorption (AUC).[1][3]

Distribution

Betahistine exhibits very low binding to plasma proteins, with the bound fraction being less than 5%.[1][3] Distribution studies in rats using radio-labelled betahistine were conducted to evaluate its presence in various tissues at different time points after administration.[2]

Metabolism and Excretion

Betahistine undergoes rapid and near-total metabolism into 2-pyridylacetic acid (2-PAA).[3][7] This conversion is a first-pass mechanism mediated by monoamine oxidase (MAO-A and MAO-B) enzymes in the intestine and liver.[4][5] 2-PAA is considered the only major urinary metabolite and is pharmacologically inactive.[1][2]

The elimination of betahistine and its metabolite is quick. In rats, urine is the primary route of elimination, with about 85% of the original dose recovered in the urine as 2-PAA within 48 hours.[1][2] Fecal excretion of betahistine is of minor importance, and biliary excretion of radio-labeled material is negligible.[1][2] The plasma half-life of 2-PAA is approximately 3.5 hours.[2][3]

Quantitative Pharmacokinetic Data in Animal Models

The following tables summarize key pharmacokinetic parameters of betahistine and its primary metabolite, 2-PAA, in various animal models.

Table 1: Pharmacokinetic Parameters of Betahistine in the Cat Model Following Oral Administration Data extracted from a study in unilateral vestibular neurectomized cats.[8]

| Treatment Group (Day 1) | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Betahistine | 0.2 | 0.25 - 1 | 1.5 ± 0.5 | 1.8 ± 0.5 |

| Betahistine | 2 | 0.25 - 1 | 7.5 ± 2.1 | 11.2 ± 3.1 |

| Betahistine + Selegiline (B1681611) | 0.2 + 1 | 0.25 - 1 | 219.0 ± 62.2 | 324.0 ± 91.9 |

| (Values are presented as mean ± SEM or range) |

Table 2: Pharmacokinetic Parameters of 2-PAA in the Rat Model Data derived from studies using 14C-radiolabelled betahistine.[1]

| Parameter | Value | Conditions |

| Tmax (Plasma) | ~1 hour | Following oral administration |

| Terminal Half-life (Plasma) | 3.4 - 4.6 hours | Dependent on urinary pH |

| Cumulative Urinary Excretion | 84.0% - 84.9% | Over 48 hours, as 2-PAA |

Metabolic and Signaling Pathways

Primary Metabolic Pathway of Betahistine

Betahistine is metabolized primarily through oxidation by MAO enzymes to form 2-PAA. While 2-PAA is the main metabolite, other minor metabolites such as aminoethylpyridine (AEP) and hydroxyethylpyridine (HEP) have been identified in rodent studies.[9]

Caption: Primary metabolic pathway of betahistine in animal models.

Receptor-Mediated Signaling Pathways

Betahistine acts as a potent H3 receptor antagonist and a weak H1 receptor agonist.[2][10] In a rat model of olanzapine-induced dyslipidemia, betahistine co-treatment was shown to ameliorate lipid accumulation by modulating key hepatic signaling pathways.[11] It activates AMP-activated protein kinase α (AMPKα), which in turn inhibits sterol regulatory element-binding protein 1 (SREBP-1) and activates peroxisome proliferator-activated receptor-α (PPARα), leading to reduced lipogenesis and increased fatty acid oxidation.[11][12]

Caption: Betahistine's modulation of hepatic lipid metabolism pathways.

Key Experimental Methodologies

In-Vivo Pharmacokinetic Study Protocol (Cat Model)

The following protocol is based on a study designed to determine the pharmacokinetics of betahistine in a cat model of vestibular pathology.[8]

Objective: To determine the plasma concentration-time profiles and pharmacokinetic parameters of betahistine and 2-PAA after oral administration.

Methodology:

-

Animals: Adult male cats were randomly allocated into treatment groups.

-

Drug Administration: Betahistine was administered orally at doses of 0.2 mg/kg or 2 mg/kg. A separate group received 0.2 mg/kg betahistine co-administered with 1 mg/kg selegiline (an MAO-B inhibitor).

-

Blood Sampling: Blood samples (approx. 1 mL) were collected via jugular venipuncture into heparinized tubes at pre-dose (0 h) and at 5, 15, 30 minutes, and 1, 2, 3, 4, and 7 hours post-dose.

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Data Analysis: Plasma concentrations of betahistine and 2-PAA were determined using a validated bioanalytical method (e.g., LC-MS/MS). Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated using non-compartmental analysis.

Caption: General workflow for an in-vivo pharmacokinetic study in an animal model.

Bioanalytical Method: LC-MS/MS

Quantification of betahistine and its metabolites in biological matrices like plasma requires a sensitive and specific analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the standard technique.[13]

Objective: To accurately quantify betahistine concentrations in plasma samples.

Methodology:

-

Sample Preparation: A liquid-liquid extraction (LLE) is typically performed. An internal standard (e.g., betahistine-d4) is added to a known volume of plasma. An organic solvent is used to extract the analyte and internal standard from the plasma matrix.[13]

-

Chromatography: The extracted sample is injected into an LC system. The analyte is separated from endogenous components on a reverse-phase column (e.g., C18). An isocratic or gradient mobile phase is used for elution.[13]

-

Mass Spectrometry: The column eluent is introduced into the mass spectrometer source, typically using electrospray ionization (ESI) in positive mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard (e.g., m/z 137.1→94.0 for betahistine).[13]

-

Quantification: A calibration curve is generated by analyzing standards of known concentrations. The concentration of betahistine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Workflow for the bioanalysis of betahistine in plasma by LC-MS/MS.

References

- 1. white-medicine.com [white-medicine.com]

- 2. pharmascience.com [pharmascience.com]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats [frontiersin.org]

- 6. Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals | MDPI [mdpi.com]

- 7. assets.hpra.ie [assets.hpra.ie]

- 8. Betahistine Treatment in a Cat Model of Vestibular Pathology: Pharmacokinetic and Pharmacodynamic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Betahistine co-treatment ameliorates dyslipidemia induced by chronic olanzapine treatment in rats through modulation of hepatic AMPKα-SREBP-1 and PPARα-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journalcmpr.com [journalcmpr.com]

In Vitro Binding Affinity of Betahistine Hydrochloride to Histamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of betahistine (B147258) hydrochloride to the four subtypes of histamine (B1213489) receptors: H1, H2, H3, and H4. The document details the quantitative binding data, experimental methodologies for affinity determination, and the associated signaling pathways for each receptor subtype.

Quantitative Binding Affinity Data

The in vitro binding affinity of betahistine hydrochloride for histamine receptors has been characterized primarily through radioligand binding assays. The data reveals a distinct profile, with the highest affinity for the H3 receptor, moderate affinity for the H1 receptor, and negligible affinity for the H2 receptor. While direct binding affinity data for the H4 receptor is not extensively available, functional assays indicate an interaction at micromolar concentrations.

| Receptor Subtype | Test Compound | Radioligand | Tissue/Cell Source | Kᵢ (μM) | Reference |

| H1 | Betahistine | [³H]Mepyramine | Guinea-pig cerebellum membranes | 31 | [1][2] |

| H2 | Betahistine | Not Applicable | Rodent brain | >1000 | [3] |

| H3 | Betahistine | [³H]Histamine | Rat cerebral cortex | 6.9 | [1] |

| H3 | Betahistine | Not Specified | Rodent brain | Micromolar affinity | [3][4] |

| H4 | Betahistine | Not Applicable | Rat vestibular ganglia | Functional inhibition observed at micromolar concentrations | [5] |

Note: A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

The determination of in vitro binding affinities for betahistine at histamine receptors predominantly employs competitive radioligand binding assays.

Radioligand Binding Assay for H1 and H3 Receptors

This method quantifies the ability of betahistine to displace a specific high-affinity radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Kᵢ) of betahistine for histamine H1 and H3 receptors.

Materials:

-

Receptor Source: Crude synaptosomal membranes prepared from rodent brain tissue (e.g., guinea-pig cerebellum for H1, rat cerebral cortex for H3)[1][3][4].

-

Radioligands:

-

Test Compound: this compound.

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize the selected brain tissue in ice-cold buffer and prepare crude synaptosomal membranes through differential centrifugation.

-

Incubation: In assay tubes, incubate a fixed concentration of the appropriate radioligand with varying concentrations of this compound in the presence of the membrane preparation.

-

Total Binding: Incubate membranes with only the radioligand.

-

Non-specific Binding: Incubate membranes with the radioligand and a high concentration of a non-labeled specific ligand to saturate the receptors.

-

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of betahistine to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of betahistine that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Functional Assay for H4 Receptor Interaction

Due to the limited availability of direct binding studies for betahistine at the H4 receptor, functional assays provide insight into its activity.

Objective: To assess the functional effect of betahistine on H4 receptor activity.

Methodology (based on electrophysiological recordings):

-

Tissue Preparation: Isolate primary vestibular neurons from rat vestibular ganglia, where H4 receptor transcripts have been identified[6][5].

-

Electrophysiological Recording: Perform in vitro whole-cell patch-clamp recordings to measure the evoked action potential firing of the neurons.

-

Compound Application: Apply varying concentrations of this compound to the bath solution.

-

Data Acquisition and Analysis: Record the firing frequency of the neurons before and after the application of betahistine. A change in firing rate indicates a functional interaction of betahistine with receptors on the neurons, including the H4 receptor. Studies have shown that betahistine inhibits evoked action potential firing at micromolar concentrations[6][5].

Signaling Pathways and Experimental Workflows

The four histamine receptor subtypes are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. Betahistine's interaction with these receptors modulates these pathways.

Histamine H1 Receptor Signaling Pathway

The H1 receptor is coupled to a Gq/11 G-protein. Betahistine acts as a weak agonist at this receptor.

Caption: Histamine H1 Receptor Signaling Pathway.

Histamine H2 Receptor Signaling Pathway

The H2 receptor is coupled to a Gs G-protein. Betahistine shows no significant affinity for this receptor.

Caption: Histamine H2 Receptor Signaling Pathway.

Histamine H3 Receptor Signaling Pathway

The H3 receptor is coupled to a Gi/o G-protein. Betahistine acts as a potent antagonist at this receptor.

Caption: Histamine H3 Receptor Signaling Pathway.

Histamine H4 Receptor Signaling Pathway

Similar to the H3 receptor, the H4 receptor is coupled to a Gi/o G-protein. Betahistine's interaction at this receptor results in functional inhibition.

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the general workflow for determining the binding affinity of a test compound using a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

References

- 1. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Mechanisms of Betahistine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betahistine (B147258) hydrochloride is a widely prescribed therapeutic agent for the management of vestibular disorders, most notably Ménière's disease. Its clinical efficacy in alleviating symptoms of vertigo, tinnitus, and hearing loss is attributed to its unique pharmacological profile, which modulates multiple cellular pathways. This technical guide provides an in-depth exploration of the core cellular and molecular mechanisms of betahistine, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades and workflows.

Core Mechanism of Action: A Dual Histaminergic Agent

Betahistine hydrochloride functions primarily as a structural analog of histamine (B1213489), exerting a dual action on histamine receptors: it is a partial agonist of the histamine H1 receptor and a potent antagonist/inverse agonist of the histamine H3 receptor.[1][2][3] This dual activity is central to its therapeutic effects, influencing neurotransmitter release, inner ear microcirculation, and central vestibular compensation.

Histamine H1 Receptor Partial Agonism

Betahistine exhibits a weak partial agonistic activity at the H1 histamine receptor.[3] Stimulation of H1 receptors, which are coupled to Gq/11 proteins, activates the phospholipase C (PLC) signaling pathway. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).[4] In the context of the inner ear, this pathway is thought to contribute to vasodilation and increased permeability of blood vessels in the stria vascularis, which may help to improve microcirculation.[5]

Histamine H3 Receptor Antagonism and Inverse Agonism

The more prominent mechanism of action of betahistine is its potent antagonism of the H3 histamine receptor.[5] The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine.[6] By blocking these receptors, betahistine increases the turnover and release of histamine from histaminergic neurons.[2][3] Furthermore, H3 receptors exhibit constitutive activity, and betahistine has been shown to act as an inverse agonist, reducing the receptor's basal activity.[7][8] This leads to an enhanced release of not only histamine but also other neurotransmitters such as acetylcholine, norepinephrine, and serotonin.[9] This increased neurotransmitter release in the central nervous system, particularly in the vestibular nuclei, is thought to facilitate vestibular compensation.[10][11][12] The H3 receptor is coupled to Gi/o proteins, and its inhibition leads to an increase in cyclic AMP (cAMP) levels.[7][8]

Quantitative Data on Betahistine's Receptor Interactions and Cellular Effects

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of betahistine's potency and efficacy.

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of Betahistine

| Parameter | Value | Receptor/System | Experimental Model | Reference(s) |

| Ki | 31 µM | H1 Receptor ([3H]Mepyramine binding) | Guinea-pig cerebellum membranes | [13] |

| Ki | 6.9 µM | H3 Receptor ([3H]Histamine release inhibition) | Rat cerebral cortex slices | [13] |

| EC50 | 9.0 µM | [3H]Glycogen hydrolysis (H1 agonism) | Mouse cerebral cortex slices | [13] |

| EC50 | 32.4 µM | cAMP accumulation (H1 agonism) | Guinea-pig hippocampus slices | [13] |

| ED50 | 0.4 mg/kg (i.p.) | tele-methylhistamine (t-MeHA) increase (H3 inverse agonism) | Mouse brain | [7][8] |

| ED50 | 2 mg/kg (oral) | tele-methylhistamine (t-MeHA) increase (H3 inverse agonism) | Mouse brain | [7][8] |

| IC50 | 600 µM | Inhibition of vestibular afferent neuron firing | Axolotl semicircular canal nerve | [14] |

Table 2: Effects of Betahistine on Cochlear Blood Flow

| Animal Model | Betahistine Dose | Peak Increase in Cochlear Blood Flow | Measurement Technique | Reference(s) |

| Guinea Pig | 1.0 mg/kg (i.v.) | ~15% increase in red blood cell velocity in stria vascularis capillaries | Intravital microscopy | [15] |

| Guinea Pig | 1.0 mg/kg (i.v.) | 17-20% increase in anterior inferior cerebellar artery (AICA) diameter | Intravital microscopy | [15] |

| Rat | Dose-dependent | Sigmoid correlation between dose and blood flow increase | Laser Doppler Flowmetry | [16] |

Detailed Experimental Protocols

Radioligand Binding Assay for Histamine Receptors

This protocol outlines a general method for determining the binding affinity of betahistine to histamine H1 and H3 receptors.

Objective: To determine the inhibitory constant (Ki) of betahistine for H1 and H3 receptors.

Materials:

-

Cell membranes expressing the histamine receptor of interest (e.g., from guinea-pig cerebellum for H1, or rat cerebral cortex for H3).

-

Radioligand: [3H]Mepyramine for H1 receptors or a suitable H3 antagonist radioligand.

-

Unlabeled this compound.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the incubation buffer, radioligand at a concentration near its Kd, and varying concentrations of unlabeled betahistine.

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the betahistine concentration. Determine the IC50 value (the concentration of betahistine that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a method to measure changes in intracellular cAMP levels in response to betahistine's action on H3 receptors.

Objective: To determine the effect of betahistine on cAMP production in cells expressing H3 receptors.

Materials:

-

Cell line stably expressing the histamine H3 receptor (e.g., CHO or HEK293 cells).

-

Cell culture medium and supplements.

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., ELISA or TR-FRET based).

-

Cell lysis buffer.

-

Plate reader.

Procedure:

-

Cell Culture: Seed the H3 receptor-expressing cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of betahistine.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production. The antagonistic effect of an H3 agonist or the inverse agonist effect of betahistine will modulate this stimulation.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding reaction.

-

Data Acquisition: Read the plate on a suitable plate reader (e.g., measuring absorbance or fluorescence).

-

Data Analysis: Generate a standard curve and calculate the cAMP concentration in each sample. Plot the cAMP concentration against the betahistine concentration to determine its effect.

Conclusion

This compound's therapeutic efficacy is rooted in its multifaceted modulation of the histaminergic system. Its dual role as a partial H1 receptor agonist and a potent H3 receptor antagonist/inverse agonist initiates a cascade of cellular events that collectively contribute to the restoration of vestibular function and the alleviation of debilitating symptoms. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the intricate cellular pathways governed by this important therapeutic agent. A thorough understanding of these mechanisms is paramount for the development of novel and more targeted therapies for vestibular disorders.

References

- 1. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. SMPDB [smpdb.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Effects of Betahistine at Histamine H3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo | Semantic Scholar [semanticscholar.org]

- 9. An In-depth Analysis of this compound's R&D Progress [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The vascular mechanism of action of betahistine in the inner ear of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Betahistine Hydrochloride's Effect on Inner Ear Blood Flow and Microcirculation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which betahistine (B147258) hydrochloride affects inner ear blood flow and microcirculation. It synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and workflows.

Core Mechanism of Action

Betahistine hydrochloride's therapeutic efficacy in vestibular disorders is largely attributed to its influence on the microvasculature of the inner ear.[1] Its mechanism is primarily mediated through a dual interaction with histamine (B1213489) receptors:

-

Histamine H3 Receptor Antagonism: Betahistine is a potent antagonist of presynaptic H3 histamine receptors.[1][2] These receptors act as autoreceptors, inhibiting the release of histamine from nerve endings. By blocking H3 receptors, betahistine effectively increases the local synthesis and release of histamine in the inner ear.[1][3] This is considered its primary mechanism of action.[1]

-

Histamine H1 Receptor Agonism: Betahistine also functions as a weak partial agonist at H1 receptors located on the vascular smooth muscle cells of inner ear blood vessels.[1][3][4] The increased local histamine concentration (resulting from H3 antagonism) stimulates these H1 receptors, leading to vasodilation and an increase in blood flow.[1][5]

This combined action results in improved microcirculation, which is thought to alleviate symptoms of conditions like Ménière's disease by enhancing blood supply and potentially reducing endolymphatic pressure.[1][6] Studies in guinea pigs suggest this vasodilatory effect may also be mediated through presynaptic H3 heteroreceptors and autonomic alpha-2 receptors.[7][8][9]

Quantitative Analysis of Hemodynamic Effects

Preclinical studies, primarily in guinea pigs, have quantified the effects of betahistine on inner ear hemodynamics. The data reveals a dose-dependent relationship and highlights specific changes in different parts of the cochlear vasculature.

Table 1: Dose-Dependent Effects of Betahistine on Cochlear Blood Flow in Guinea Pigs

| Betahistine Dose (mg/kg b.w., IV) | Peak Increase in Cochlear Blood Flow (Arbitrary Units) | Time to Peak Effect (Minutes) | Key Finding |

|---|---|---|---|

| 1.000 | 1.340 (SD: 0.246) | 10 | Significant increase in blood flow compared to baseline.[10][11] |

| 0.100 | Significant increase, but less pronounced than 1.000 mg/kg. | ~12 | Demonstrates a dose-response relationship.[10][12] |

| 0.010 | Minor, non-significant increase. | N/A | Part of the sigmoid dose-response curve.[10][12] |

| 0.001 | No significant effect compared to placebo. | N/A | Represents the lower threshold of efficacy.[10][11][12] |

Source: Data adapted from Ihler F, et al. (2012).[10][11]

Table 2: Effects of Betahistine on Specific Inner Ear Vascular Parameters in Guinea Pigs

| Vascular Location | Parameter Measured | Result | Measurement Technique |

|---|---|---|---|

| Anterior Inferior Cerebellar Artery (AICA) | Vessel Diameter | 17-20% increase[1][7][8] | Intravital Microscopy |

| Stria Vascularis Capillaries | Red Blood Cell Velocity | 15% increase[1][7][8] | Intravital Microscopy |

| Stria Vascularis Capillaries | Vessel Diameter | No demonstrable change[7][8] | Intravital Microscopy |

Source: Data from a study by Laurikainen et al., as cited in multiple reviews.[1][7][8]

These findings indicate that betahistine-induced increases in cochlear blood flow result primarily from the vasodilation of larger feeding arteries like the AICA, rather than from changes in the diameter of the micro-capillaries within the stria vascularis.[7][8] The increased arterial inflow subsequently raises the velocity of red blood cells within these capillaries.

Experimental Protocols for Assessing Inner Ear Blood Flow

The quantitative data described above were obtained using sophisticated in vivo measurement techniques. The following sections detail the typical protocols for these key experiments.

Protocol: Laser Doppler Flowmetry (LDF) for Cochlear Blood Flow (CBF) Measurement

LDF is a widely used technique to obtain real-time, continuous measurements of local microcirculatory blood flow.[13][14]

-

Objective: To measure relative changes in cochlear blood flow in response to the administration of this compound.

-

Anesthesia: Typically a combination of ketamine and xylazine (B1663881) is used to maintain a stable physiological state.[15]

-

Surgical Procedure:

-

The animal is anesthetized and body temperature is maintained.

-

A ventral or postauricular surgical approach is used to expose the tympanic bulla.

-

The bulla is carefully opened to expose the cochlea. The cochlea's bony wall (otic capsule) is often thinned to improve the signal.

-

The LDF probe is positioned over the intact lateral wall of the basal turn of the cochlea, targeting the stria vascularis.[15]

-

-

Data Acquisition:

-

A baseline CBF reading is established.

-

Betahistine or a placebo is administered, typically via intravenous infusion.[14]

-

CBF is continuously recorded, along with systemic blood pressure, to distinguish local vascular effects from systemic ones.

-

-

Parameters Measured: The primary output is a relative measure of blood flow, often expressed in arbitrary units or as a percentage change from baseline.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. altamiratherapeutics.com [altamiratherapeutics.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. The vascular mechanism of action of betahistine in the inner ear of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Betahistine in the treatment of Ménière’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Betahistine Exerts a Dose-Dependent Effect on Cochlear Stria Vascularis Blood Flow in Guinea Pigs In Vivo | PLOS One [journals.plos.org]

- 11. Betahistine exerts a dose-dependent effect on cochlear stria vascularis blood flow in guinea pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2.5. Measurement of Cochlear Blood Flow [bio-protocol.org]

- 14. Betahistine-induced vascular effects in the rat cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measuring cochlear blood flow by laser Doppler spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Betahistine Dihydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of betahistine (B147258) dihydrochloride (B599025), a crucial active pharmaceutical ingredient (API) for research into vestibular disorders like Ménière's disease. This document collates essential data, outlines detailed experimental protocols for its characterization, and visualizes key concepts to support its application in drug development and scientific investigation.

General and Physicochemical Properties

Betahistine dihydrochloride, chemically known as N-methyl-2-(pyridin-2-yl)ethanamine dihydrochloride, is a histamine (B1213489) analogue.[1][2][3][4] Its stability and formulation potential are deeply rooted in its physicochemical characteristics.

Chemical and Physical Data

The fundamental chemical and physical descriptors for betahistine dihydrochloride are summarized below. It presents as a white to slightly yellow crystalline powder and is notably very hygroscopic, a critical consideration for storage and handling.[1][2][5][6][7]

| Property | Value | Source(s) |

| CAS Number | 5579-84-0 | [7][8][9] |

| Molecular Formula | C₈H₁₂N₂ · 2HCl (or C₈H₁₄Cl₂N₂) | [5][7][8][9][10] |

| Molecular Weight | 209.11 g/mol (or 209.12 g/mol ) | [3][4][7][8] |

| Appearance | White to slightly yellow, crystalline powder | [1][2][11] |

| Melting Point | 150-154 °C | [1][2][9][10] |

| Hygroscopicity | Very hygroscopic | [1][5][7] |

| Storage Condition | 2-8°C, protect from light, in an airtight container | [6][7][10][11] |

Solubility Profile

Betahistine dihydrochloride's solubility is a key factor in its high bioavailability. It is very soluble in water and freely soluble in alcohol, but its solubility decreases significantly in less polar organic solvents.[1][2][6][10][11]

| Solvent | Solubility Description | Quantitative Value (approx.) | Source(s) |

| Water | Very soluble | >100 mg/mL | [1][2][10][11] |

| PBS (pH 7.2) | Soluble | ~5 mg/mL | [8] |

| Ethanol (96%) | Freely soluble / Soluble | ~2.5 mg/mL in Ethanol | [1][2][10][11] |

| Methanol | Freely soluble | - | [5] |

| DMSO | Soluble | ~2 mg/mL | [8] |

| Dimethylformamide (DMF) | Soluble | ~2 mg/mL | [8] |

| Isopropyl Alcohol | Practically insoluble | - | [1][2][5][11] |

Acidity and Ionization

The ionization state of betahistine dihydrochloride at physiological pH is governed by its two pKa values. The pH of a 0.1 g/mL solution in water is typically between 2.0 and 3.0.[7][10]

| Parameter | Value | Source(s) |

| pKa Values | 3.5 and 9.7 | [1][5][12] |

| pH (in water) | 2.0 - 3.0 | [7][10] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and quantification of betahistine dihydrochloride.

| Technique | Key Data Points | Source(s) |

| UV/Vis | λmax: 261, 268 nm | [8] |

| Infrared (IR) | Key peaks at 3212 cm⁻¹ (N-H stretching) and 1349 cm⁻¹ (C=N stretching) | [13][14] |

| ¹H NMR | Spectrum available in public databases for structural confirmation | [15] |

Mechanism of Action & Signaling Pathway

The therapeutic effects of betahistine are attributed to its unique dual action on the histaminergic system. It functions as a partial agonist of the histamine H1 receptor and a potent antagonist of the histamine H3 receptor.[1][12][16][17] The primary mechanism is believed to be its antagonism of H3 autoreceptors in the central nervous system. This action blocks the negative feedback loop for histamine synthesis and release, leading to increased histamine turnover in the brain.[1][2][16] The elevated histamine levels then stimulate postsynaptic H1 receptors, which is thought to improve microcirculation in the inner ear and inhibit the activity of vestibular nuclei, thereby reducing vertigo symptoms.[1][12][18]

Experimental Protocols for Physicochemical Characterization

Reliable and reproducible characterization of betahistine dihydrochloride is essential for quality control and formulation development. The following sections detail standard protocols for determining key physicochemical properties.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted "shake-flask" method for determining equilibrium solubility, as recommended by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies.[19][20]

-

Preparation of Media: Prepare aqueous buffer solutions at a minimum of three pH points across the physiological range (e.g., pH 1.2, 4.5, and 6.8).[20]

-

Sample Preparation: Add an excess amount of betahistine dihydrochloride to a known volume of each buffer solution in a sealed container (e.g., glass vial). The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Equilibration: Place the sealed containers in a mechanical shaker or agitator within a temperature-controlled environment, maintained at 37 ± 1 °C.[20] Agitate the samples for a predetermined period (e.g., 24-48 hours), which should be sufficient to reach equilibrium. Preliminary studies can establish the time required to reach a plateau in concentration.[20]

-

Sample Separation: After equilibration, allow the samples to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. Separate any remaining solid particles from the liquid phase via centrifugation (e.g., at 14,000 rpm for 15 minutes) or filtration using an inert filter (e.g., 0.45 µm PVDF) that does not adsorb the drug.

-